
3-Bromo-4-hydrazinyl-5-(pyrrolidin-1-ylsulfonyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-4-hydrazinyl-5-(pyrrolidin-1-ylsulfonyl)pyridine is a complex organic compound with a unique structure that includes a bromine atom, a hydrazinyl group, and a pyrrolidin-1-ylsulfonyl group attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-hydrazinyl-5-(pyrrolidin-1-ylsulfonyl)pyridine typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. Common synthetic routes include:
Bromination: Introduction of the bromine atom to the pyridine ring.
Hydrazinylation: Addition of the hydrazinyl group.
Sulfonylation: Attachment of the pyrrolidin-1-ylsulfonyl group.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-4-hydrazinyl-5-(pyrrolidin-1-ylsulfonyl)pyridine can undergo various chemical reactions, including:
Oxidation: Conversion of the hydrazinyl group to other functional groups.
Reduction: Reduction of the bromine atom or other functional groups.
Substitution: Replacement of the bromine atom with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazinyl group may yield azides or nitriles, while substitution of the bromine atom may result in various substituted pyridine derivatives.
Applications De Recherche Scientifique
3-Bromo-4-hydrazinyl-5-(pyrrolidin-1-ylsulfonyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical processes.
Mécanisme D'action
The mechanism of action of 3-Bromo-4-hydrazinyl-5-(pyrrolidin-1-ylsulfonyl)pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-5-(pyrrolidin-1-yl)pyridine: Similar structure but lacks the hydrazinyl and sulfonyl groups.
3-(Pyrrolidin-1-ylsulfonyl)pyridine: Similar structure but lacks the bromine and hydrazinyl groups.
Uniqueness
3-Bromo-4-hydrazinyl-5-(pyrrolidin-1-ylsulfonyl)pyridine is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, offering opportunities for the development of new materials, drugs, and chemical processes.
Propriétés
Formule moléculaire |
C9H13BrN4O2S |
|---|---|
Poids moléculaire |
321.20 g/mol |
Nom IUPAC |
(3-bromo-5-pyrrolidin-1-ylsulfonylpyridin-4-yl)hydrazine |
InChI |
InChI=1S/C9H13BrN4O2S/c10-7-5-12-6-8(9(7)13-11)17(15,16)14-3-1-2-4-14/h5-6H,1-4,11H2,(H,12,13) |
Clé InChI |
LKYNDYBHFRHQPG-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)S(=O)(=O)C2=CN=CC(=C2NN)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


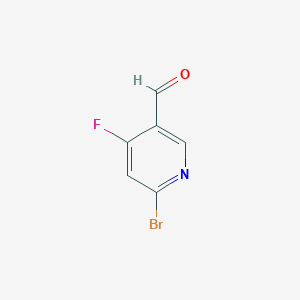


![4-((Tetrahydrofuran-2-yl)methoxy)benzo[b]thiophene-6-carboxylic acid](/img/structure/B11812747.png)


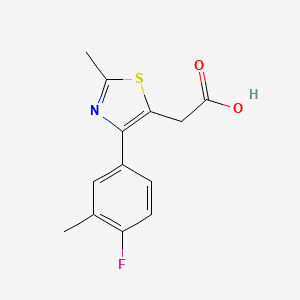
![(1S,5R)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B11812774.png)
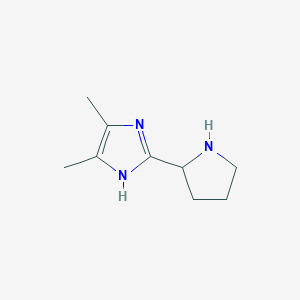
![Methyl 4-(pyridin-3-yl)thieno[3,2-c]pyridine-6-carboxylate](/img/structure/B11812783.png)
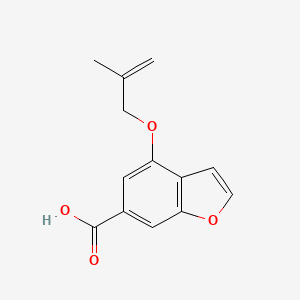
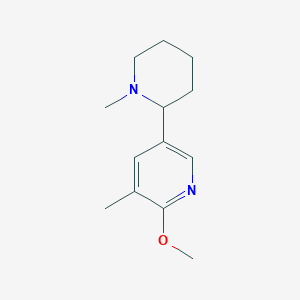
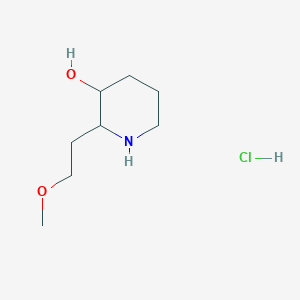
![5-(1-(2-((Tetrahydro-2H-pyran-2-YL)oxy)ethyl)-1H-pyrazol-4-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B11812814.png)
